N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines various functional groups, including methoxyphenyl, pyrazinyl, triazolyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the pyrazinyl group: This step often involves a nucleophilic substitution reaction where a pyrazine derivative is introduced.
Introduction of the methoxyphenyl group: This can be done through an electrophilic aromatic substitution reaction.
Formation of the sulfanylacetamide linkage: This step involves the reaction of a thiol with an acylating agent to form the desired sulfanylacetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes can be utilized in the development of new materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and applications.
4-Methoxyphenethylamine: Another compound with a methoxyphenyl group, but with different chemical properties and uses.
Properties
Molecular Formula |
C16H16N6O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N6O2S/c1-22-15(13-9-17-7-8-18-13)20-21-16(22)25-10-14(23)19-11-3-5-12(24-2)6-4-11/h3-9H,10H2,1-2H3,(H,19,23) |
InChI Key |
GPNITLJDPXHFOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=NC=CN=C3 |
Origin of Product |
United States |
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